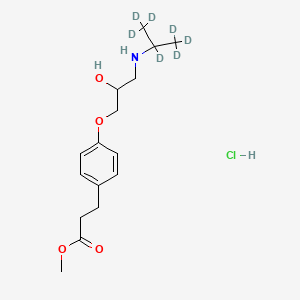

エスモロール-d7 塩酸塩

概要

説明

- エスモロール塩酸塩自体は、化学的には4-(3-イソプロピルアミノ-2-ヒドロキシプロポキシ)ベンゼン酢酸として知られており、分子式はC₁₆H₂₅NO₄、分子量は295.374 g/molです .

- これは、β-アドレナリン受容体遮断薬 として機能します .

エスモロール-d7(塩酸塩): は、エスモロール塩酸塩から誘導された安定同位体標識化合物です。

科学的研究の応用

- Esmolol-d7 (hydrochloride) finds applications in both research and clinical settings:

Cardiology: Esmolol hydrochloride, as a beta-blocker, is used to manage arrhythmias and hypertension.

Pharmacokinetics Studies: Deuterium labeling aids in pharmacokinetic studies by allowing precise quantification.

Metabolic Studies: Researchers use Esmolol-d7 to investigate drug metabolism pathways.

生化学分析

Biochemical Properties

Esmolol-d7 Hydrochloride functions as a beta-1 adrenergic receptor antagonist. It binds to beta-1 adrenergic receptors with high affinity, inhibiting the action of endogenous catecholamines like epinephrine and norepinephrine. This interaction leads to a decrease in heart rate and myocardial contractility. Esmolol-d7 Hydrochloride also inhibits L-type calcium currents and fast sodium currents in cardiac myocytes, contributing to its antiarrhythmic properties .

Cellular Effects

Esmolol-d7 Hydrochloride exerts significant effects on cardiac myocytes by reducing the force and rate of heart contractions. It influences cell signaling pathways by blocking beta-adrenergic receptors, which are crucial for the sympathetic nervous system’s regulation of cardiac function. This blockade results in decreased cyclic adenosine monophosphate (cAMP) levels, leading to reduced protein kinase A (PKA) activity and subsequent phosphorylation of target proteins. These changes impact gene expression and cellular metabolism, ultimately reducing myocardial oxygen demand and improving cardiac efficiency .

Molecular Mechanism

At the molecular level, Esmolol-d7 Hydrochloride binds to beta-1 adrenergic receptors on the surface of cardiac myocytes. This binding prevents the activation of these receptors by endogenous catecholamines, thereby inhibiting the downstream signaling cascade. The inhibition of adenylate cyclase reduces cAMP production, leading to decreased PKA activity. This results in reduced phosphorylation of calcium channels and other proteins involved in cardiac contraction, thereby decreasing heart rate and contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, Esmolol-d7 Hydrochloride demonstrates rapid onset and short duration of action. Its effects are quickly reversible due to its rapid metabolism by esterases in red blood cells. Studies have shown that Esmolol-d7 Hydrochloride remains stable under standard storage conditions and retains its efficacy over extended periods. Long-term studies indicate that it does not cause significant degradation or adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Esmolol-d7 Hydrochloride vary with dosage. At low doses, it effectively reduces heart rate and myocardial contractility without causing significant adverse effects. At higher doses, it can lead to hypotension and bradycardia. Studies have also shown that Esmolol-d7 Hydrochloride can modulate the gut microbiome and reduce inflammation in septic conditions, highlighting its potential therapeutic benefits beyond cardiac applications .

Metabolic Pathways

Esmolol-d7 Hydrochloride is rapidly metabolized by hydrolysis of its ester linkage, primarily by esterases in red blood cells. This metabolism produces an acid metabolite and methanol. The acid metabolite is further metabolized and excreted in the urine. The rapid metabolism of Esmolol-d7 Hydrochloride contributes to its short duration of action and minimizes the risk of accumulation and toxicity .

Transport and Distribution

Esmolol-d7 Hydrochloride is transported and distributed within the body primarily through the bloodstream. It binds to plasma proteins, which facilitates its distribution to target tissues, including the heart. The compound’s rapid metabolism ensures that it does not accumulate in tissues, reducing the risk of long-term adverse effects .

Subcellular Localization

Esmolol-d7 Hydrochloride is localized primarily to the plasma membrane of cardiac myocytes, where it interacts with beta-1 adrenergic receptors. This localization is crucial for its function as a beta-blocker. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding affinity to the receptors .

準備方法

- エスモロール-d7(塩酸塩)の合成経路は、エスモロール塩酸塩の合成中に重水素置換を行うことを含みます。

- 工業生産方法では、通常、エスモロール塩酸塩の確立されたプロトコルに従い、特定の位置に重水素が組み込まれます。

化学反応の分析

- エスモロール-d7(塩酸塩)は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。

- これらの反応で使用される一般的な試薬と条件は、特定の変換によって異なります。

- これらの反応から生成される主な生成物には、エスモロール塩酸塩の重水素標識誘導体があります。

科学研究への応用

- エスモロール-d7(塩酸塩)は、研究と臨床の両方の場面で応用されています。

心臓学: β遮断薬であるエスモロール塩酸塩は、不整脈や高血圧の管理に使用されます。

薬物動態研究: 重水素標識は、正確な定量化を可能にすることで、薬物動態研究を支援します。

代謝研究: 研究者は、エスモロール-d7を使用して、薬物の代謝経路を調査しています。

作用機序

- エスモロール塩酸塩は、β-アドレナリン受容体を選択的に阻害します。

- エピネフリンとノルエピネフリンの効果を阻害することにより、心拍数と収縮力を低下させます。

- 分子標的は、心臓組織のβ₁-アドレナリン受容体です。

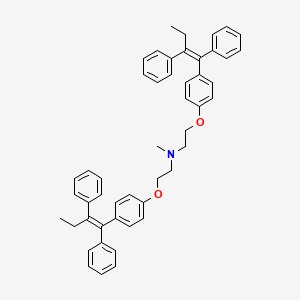

類似化合物との比較

- エスモロール-d7のユニークな点は、薬物動態研究を容易にする重水素標識です。

- 類似の化合物には、プロプラノロールやメトプロロールなどの他のβ遮断薬が含まれます。

特性

IUPAC Name |

methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-ODLOEXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

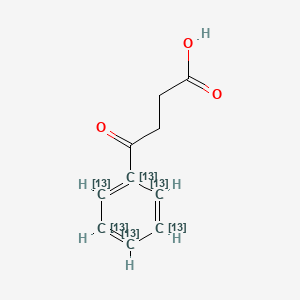

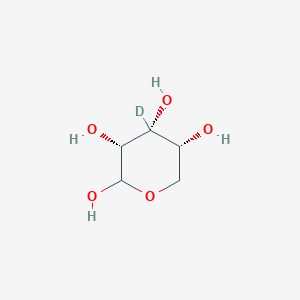

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

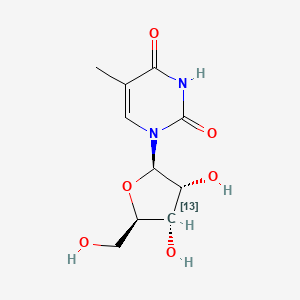

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)